Methyl 2-phenyloxirane-2-carboxylate
Description
Methyl 2-phenyloxirane-2-carboxylate (CAS 19190-80-8) is an epoxide-containing ester with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its structure features a phenyl group attached to the oxirane (epoxide) ring, which is further esterified with a methyl group (Figure 1). This compound is a chiral molecule with two defined stereocenters, as indicated by its (2R,3S) configuration . Key computed properties include a moderate lipophilicity (XLogP3: 1.3) and a topological polar surface area of 38.8 Ų, suggesting moderate solubility in polar solvents .
The phenyl substituent introduces steric bulk and aromatic π-electron density, which can influence reactivity in ring-opening reactions and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVTPJYUNQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503746 | |
| Record name | Methyl 2-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98324-47-1 | |
| Record name | Methyl 2-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenyloxirane-2-carboxylate can be synthesized through the Darzens reaction, which involves the condensation of aldehydes or ketones with α-halo esters in the presence of a base such as sodium ethoxide or sodium amide . The reaction typically proceeds under mild conditions and results in the formation of the glycidic ester.
Industrial Production Methods
Industrial production of this compound often involves the same Darzens reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone and sodium chloride when treated with hydrochloric acid.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Phenylacetone: Formed through hydrolysis.
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Formed through reduction of the ester group.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-phenyloxirane-2-carboxylate finds extensive applications in various scientific research domains:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential in drug development and as a precursor for active pharmaceutical ingredients.
Biological Studies: It is used in biochemical research to study enzyme-catalyzed reactions involving epoxides and esters.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-phenyloxirane-2-carboxylate involves the reactivity of its oxirane ring and ester group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol. These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the oxirane ring and ester group.
Comparison with Similar Compounds
Methyl 2-Methyloxirane-2-Carboxylate (CID 3525005)
Molecular Formula : C₅H₈O₃
Molecular Weight : 116.11 g/mol
Structure : Replaces the phenyl group with a methyl substituent on the oxirane ring (Figure 2).
Key Differences :
Methyl 3-(4-Methoxyphenyl)-2-Methyloxirane-2-Carboxylate (CAS 92119-04-5)
Molecular Formula : C₁₂H₁₄O₄
Molecular Weight : 222.24 g/mol
Structure : Contains a 4-methoxyphenyl group and an additional methyl substituent on the oxirane ring (Figure 3).
Key Differences :
- Electronic Effects : The methoxy group (–OCH₃) is electron-donating, enhancing the electron density of the aromatic ring. This could stabilize transition states in electrophilic reactions or alter binding affinity in biological systems.
(R)-(-)-2-Methoxy-2-Phenylacetic Acid (CAS 3966-32-3)
Molecular Formula : C₉H₁₀O₃
Molecular Weight : 166.17 g/mol
Structure : A carboxylic acid derivative with a methoxy group and phenyl substituent but lacks the oxirane ring (Figure 4).
Key Differences :
- Functional Group : The absence of the epoxide ring limits its utility in ring-opening reactions but makes it a candidate for chiral resolution or as a building block in asymmetric synthesis.
- Acidity : The carboxylic acid group (pKa ~2-3) introduces pH-dependent reactivity, unlike the ester-containing oxirane analogs .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3* | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Methyl 2-phenyloxirane-2-carboxylate | C₁₀H₁₀O₃ | 178.18 | Phenyl, methyl ester | 1.3 | 38.8 |
| Methyl 2-methyloxirane-2-carboxylate | C₅H₈O₃ | 116.11 | Methyl, methyl ester | ~0.5† | ~35.0† |
| Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate | C₁₂H₁₄O₄ | 222.24 | 4-Methoxyphenyl, methyl ester | ~1.8† | ~45.0† |
| (R)-(-)-2-Methoxy-2-phenylacetic acid | C₉H₁₀O₃ | 166.17 | Phenyl, methoxy, carboxylic acid | 1.1† | 54.4† |
*Predicted values based on structural analogs where experimental data are unavailable.
†Estimated using computational tools (e.g., ChemAxon).
Research Implications and Gaps
- Reactivity Trends : The phenyl and methoxyphenyl groups in oxirane esters may slow reaction kinetics in nucleophilic attacks compared to methyl-substituted analogs due to steric and electronic effects.
- Toxicological Data: No explicit toxicological studies are cited for these compounds (e.g., notes gaps for unrelated substances), highlighting a need for safety evaluations .
- Applications: Potential uses in chiral synthesis, polymer chemistry, or as intermediates in drug development warrant further exploration.
Biological Activity
Methyl 2-phenyloxirane-2-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthetic pathways, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an epoxide (oxirane) functional group attached to a carboxylate moiety. Its molecular formula is , and it features a methyl ester, which enhances its solubility and reactivity in biological systems. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Epoxidation Reactions : Utilizing reagents like mCPBA (meta-Chloroperbenzoic acid) to convert α-β unsaturated esters into their corresponding epoxides.
- Microwave-Assisted Synthesis : This method has been shown to yield high purity and efficiency, with yields reported up to 96% under optimized conditions .
Potential Biological Interactions
Research indicates that this compound may exhibit various biological activities due to its ability to interact with nucleophiles and electrophiles in biological systems. Its structural features suggest potential roles in:
- Antioxidative Activity : Compounds similar to this compound have shown antioxidative effects, which are crucial for mitigating oxidative stress in cells.
- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective properties, particularly against neuroinflammation .
Case Studies and Research Findings
- Neuroinflammation Studies : A study evaluated the anti-neuroinflammatory effects of derivatives of this compound in BV-2 microglial cells. The results demonstrated that certain derivatives exhibited significant anti-inflammatory activity, suggesting potential therapeutic applications for neurodegenerative diseases .
- Synthetic Pathways for Bioactive Compounds : The compound has been implicated as an intermediate in the synthesis of pharmacologically active compounds, including those used in illicit drug synthesis. Its ability to undergo hydrolysis to form phenylacetone is particularly noteworthy for pharmaceutical chemistry applications.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-methyl-3-phenyloxirane-2-carboxylate | C_{11}H_{12}O_3 | Methyl ester variant; similar reactivity |
| Ethyl 3-methyl-3-phenyloxirane-2-carboxylate | C_{12}H_{14}O_3 | Ethyl ester variant; diverse applications |
| Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate | C_{13}H_{16}O_3 | Contains isopropyl group; different steric effects |
| 2-Methyl-3-phenyloxirane | C_{9}H_{10}O | Lacks carboxylic functionality; simpler structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
